2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
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Overview
Description
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is a complex organic compound that features a pyrrolidine ring and a pyridazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride or other strong bases . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents include sodium hydride for deprotonation, haloacetic acid esters for alkylation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-ones and pyridazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features.
Pyridazinone derivatives: Compounds with a pyridazinone core but different substituents.
Pyrrolizines: Compounds with a fused pyrrolidine ring system
Uniqueness
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is unique due to its specific combination of a pyrrolidine ring and a pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N4O2 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C13H18N4O2/c18-12-7-10-8-14-4-3-11(10)15-17(12)9-13(19)16-5-1-2-6-16/h7,14H,1-6,8-9H2 |
InChI Key |
SIUVOORTWBFPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=C3CNCCC3=N2 |
Origin of Product |
United States |
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